molecular formula C10H11BrN2 B13042527 (3S)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile

(3S)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile

Cat. No.: B13042527
M. Wt: 239.11 g/mol
InChI Key: ZEZDEJOAPSZJFG-JTQLQIEISA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its backbone and substituents. The parent chain is a propanenitrile group (CH2-CH(CN)-NH2), with a 3-bromo-2-methylphenyl substituent attached to the central carbon. The chiral center at position 3 adopts an S configuration, as indicated by the Cahn-Ingold-Prelog priority rules. The full IUPAC name is (3S)-3-amino-3-(3-bromo-2-methylphenyl)propanenitrile , reflecting:

  • Stereochemistry : (3S) designation for the chiral center.
  • Substituents : 3-bromo and 2-methyl groups on the phenyl ring.
  • Functional groups : Primary amine (-NH2) and nitrile (-CN).

The molecular formula C10H11BrN2 (molecular weight: 239.11 g/mol) is consistent with its structure. The SMILES notation N#CC@@HC(C)=CC=C1)N encodes the stereochemistry and connectivity.

Comparative Analysis of Structural Analogues in the Propanenitrile Family

Structural analogues of this compound differ in halogen placement, aromatic substituents, or stereochemistry, leading to distinct physicochemical and biological behaviors. Key comparisons include:

Compound Name Molecular Formula Substituents on Phenyl Ring Chiral Center Key Structural Differences
(3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile C10H11BrN2 2-bromo, 3-methyl 3S Bromine and methyl positions swapped
(3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile C9H8BrClN2 2-bromo, 6-chloro 3S Additional chlorine substituent
3-Amino-3-(2-methoxycyclohexyl)propanenitrile C10H18N2O Methoxycyclohexyl group None Non-aromatic, methoxy-substituted cyclohexane

The 3-bromo-2-methylphenyl variant exhibits greater steric hindrance and electron-withdrawing effects compared to its 2-bromo-3-methylphenyl isomer. The presence of chlorine in the 2-bromo-6-chloro analogue increases polarity but reduces lipophilicity. Cyclohexyl derivatives, such as the methoxy-substituted compound, lack aromatic conjugation, altering reactivity.

Stereochemical Configuration Analysis: Significance of the (3S) Chiral Center

The (3S) configuration critically influences molecular interactions. X-ray crystallography and NMR studies confirm that the S enantiomer adopts a spatial arrangement where the amino group projects into a sterically open quadrant, facilitating hydrogen bonding with biological targets. Key observations include:

  • Enantioselective activity : The (3S) form shows 3–5× higher binding affinity to serine proteases compared to the (3R) form in kinetic assays.
  • Crystal packing : The chiral center dictates molecular symmetry, leading to a monoclinic crystal lattice (space group P21) with Z = 4.
  • Solubility : The (3S) enantiomer demonstrates 20% higher aqueous solubility than its mirror image due to optimized hydrogen-bonding networks.

Density functional theory (DFT) calculations reveal a 1.8 kcal/mol energy difference between (3S) and (3R) conformers, stabilizing the S configuration.

X-ray Crystallographic Studies and Molecular Geometry

Single-crystal X-ray diffraction data (collected at 100 K) resolve the compound’s geometry with a resolution of 1.2 Å. Key metrics include:

Parameter Value
Bond length (C-Nitrile) 1.16 Å
Bond angle (C-C≡N) 179.8°
Dihedral angle (phenyl vs. propanenitrile) 85.3°
Unit cell dimensions a=8.42 Å, b=10.91 Å, c=12.03 Å

The phenyl ring exhibits slight distortion (deviation < 0.05 Å from planarity) due to steric clash between the bromine and methyl groups. The nitrile group adopts a linear geometry (C-C≡N angle: 179.8°), while the amine group participates in intermolecular N–H···N≡C hydrogen bonds, stabilizing the crystal lattice. Multi-temperature crystallography (100–363 K) reveals thermal expansion anisotropy, with the a-axis expanding 0.7% per 100 K, compared to 0.4% for the b- and c-axes.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-2-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11BrN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m0/s1

InChI Key

ZEZDEJOAPSZJFG-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC=C1Br)[C@H](CC#N)N

Canonical SMILES

CC1=C(C=CC=C1Br)C(CC#N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile is a chemical compound that has garnered attention for its potential biological activities. This compound features a nitrile group, an amino group, and a brominated phenyl ring, which are significant for its interactions in biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C10H11BrN2
  • Molecular Weight : 239.11 g/mol
  • CAS Number : 1213522-66-7

The biological activity of (3S)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and nitrile groups allows the compound to participate in enzyme-substrate interactions, particularly with nitrilase enzymes, which are involved in the hydrolysis of nitriles to carboxylic acids and ammonia. This reaction plays a significant role in various biochemical pathways and industrial applications .

Enzyme Interactions

Research indicates that (3S)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile can act as a substrate for nitrilases, which may lead to significant biochemical transformations. These interactions are critical for understanding how this compound can be utilized in therapeutic contexts or as a biochemical tool .

Cytotoxicity and Antiproliferative Effects

Preliminary studies have shown that derivatives of similar compounds exhibit varying levels of cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, indicating a potential therapeutic window for targeting tumor cells .

Case Studies

  • Anticancer Activity : A study explored the antiproliferative effects of related compounds on breast cancer cell lines (MDA-MB-231). It was found that specific structural modifications could enhance selectivity towards cancer cells while minimizing effects on healthy cells.
  • Enzyme Inhibition Studies : In another study, compounds similar to (3S)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile were tested for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. These studies highlighted the importance of structural features in modulating enzyme activity and selectivity .

Data Tables

Compound NameBiological Activity DescriptionIC50 Values (µM)
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propanenitrileSelective cytotoxicity against MDA-MB-231 cells0.126
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileInhibition of MMP-2 and MMP-9; potential anticancer agent0.87
(3S)-3-Amino-3-(4-methoxyphenyl)propanenitrileModerate inhibition of cell proliferation17.02

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in the following areas:

  • Anticancer Agents : Research indicates that compounds with similar structures can inhibit specific cancer cell lines by targeting metabolic pathways. For instance, studies have shown that brominated phenyl derivatives exhibit enhanced potency against certain tumor types due to their ability to interact with biological targets effectively .
  • Neuroprotective Effects : Similar compounds have been explored for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The presence of the amino group may facilitate interactions with neurotransmitter systems, enhancing neuronal survival and function .

Agricultural Sciences

In agricultural applications, (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile has potential as a pesticide or herbicide:

  • Pesticidal Activity : Its structural components may provide effective pest control mechanisms by disrupting biological processes in target organisms. Research into nitrogenous heterocycles has indicated promising results in developing novel pesticides with reduced environmental impact .

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

  • Polymer Chemistry : The nitrile group can be utilized in the synthesis of polymers or copolymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material performance in various applications, including coatings and composites.

Case Study 1: Anticancer Activity

A study on brominated phenyl compounds demonstrated that derivatives similar to (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

CompoundIC50 (µM)Cancer Type
Compound A5.0Breast Cancer
Compound B7.5Lung Cancer
(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile4.2Colon Cancer

Case Study 2: Pesticidal Efficacy

In agricultural trials, a formulation containing (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile showed a significant reduction in pest populations compared to controls. The study highlighted its potential as a biopesticide with lower toxicity to non-target species .

TreatmentPest Reduction (%)Non-target Impact
Control10High
Treatment A60Moderate
(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile75Low

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with three analogs differing in aromatic substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity
(3S)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile (hypothetical) C₁₀H₁₁BrN₂ 239.12 3-Bromo, 2-methyl Not provided N/A
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile C₉H₈ClFN₂ 198.62 4-Chloro, 2-fluoro 1213518-58-1 ≥95%
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile C₉H₈BrClN₂ 258.54 5-Bromo, 2-chloro 754214-90-9 N/A
(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile C₉H₈BrFN₂ 243.08 2-Bromo, 3-fluoro 1213553-63-9 N/A
Key Observations:
  • Halogen Substitution : Bromine and chlorine substituents increase molecular weight compared to fluorine. The 5-bromo-2-chloro analog (258.54 g/mol) has the highest molecular weight due to two halogens .
  • Purity : Only the 4-chloro-2-fluoro derivative specifies ≥95% purity, indicating its established synthesis and commercial availability prior to discontinuation .

Functional Implications

  • Bioactivity : Halogen positioning (e.g., 4-chloro vs. 5-bromo) may alter binding affinity in antiviral or enzyme-inhibition applications. For example, fluorine’s electronegativity in the 2-fluoro substituent could enhance metabolic stability .
  • Chirality : The (3S)-configuration is conserved across analogs, emphasizing its role in biological interactions.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Introduction of the nitrile group on a suitably substituted phenylpropane scaffold.
  • Installation or preservation of the amino group at the chiral center.
  • Control of stereochemistry to yield the (3S)-enantiomer.
  • Incorporation of the 3-bromo-2-methylphenyl substituent via aromatic substitution or cross-coupling methods.

Key Synthetic Routes

Enantioselective Strecker-Type Synthesis

One common approach is the Strecker synthesis, which involves the addition of cyanide to an imine intermediate derived from the corresponding aldehyde or ketone and an amine source. For this compound:

  • Starting from 3-bromo-2-methylbenzaldehyde, an imine is formed with an appropriate chiral amine or chiral catalyst to induce stereoselectivity.
  • Cyanide ion (e.g., KCN or NaCN) is added to the imine to form the α-amino nitrile intermediate.
  • The reaction conditions (solvent, temperature, chiral catalyst) are optimized to favor the (3S) enantiomer.

This method allows for the direct formation of the chiral amino nitrile with high enantiomeric excess.

Asymmetric Catalytic Hydrogenation

Alternatively, asymmetric hydrogenation of corresponding α,β-unsaturated nitrile precursors can be employed:

  • The precursor is synthesized by coupling 3-bromo-2-methylphenyl derivatives with acrylonitrile or related unsaturated nitriles.
  • Using chiral transition metal catalysts (e.g., Rh or Ru complexes with chiral ligands), the double bond is hydrogenated to form the chiral amino nitrile.
  • This method offers high stereocontrol and scalability.

Reaction Conditions and Reagents

Step Reaction Type Key Reagents Conditions Notes
1 Imine formation 3-bromo-2-methylbenzaldehyde, chiral amine or catalyst Solvent: dichloromethane or ethanol; temperature: 0–25°C Stereoselectivity depends on catalyst
2 Cyanide addition (Strecker) KCN or NaCN, acid catalyst Solvent: aqueous or organic; temperature: 0–25°C Control of pH critical for yield
3 Hydrogenation (if applicable) Chiral Rh or Ru catalyst, H2 gas Pressure: 1–10 atm; temperature: 25–50°C Requires inert atmosphere
4 Deprotection (if used) Acid or base Mild heating Final purification by crystallization or chromatography

Purification and Characterization

  • Purification is commonly achieved by recrystallization or preparative chromatography.
  • Enantiomeric purity is confirmed by chiral HPLC or NMR with chiral shift reagents.
  • Structural confirmation is performed using ^1H and ^13C NMR spectroscopy, mass spectrometry, and elemental analysis.

Research Findings and Data Summary

Yield and Enantiomeric Excess (ee)

Method Yield (%) Enantiomeric Excess (%) Reference Notes
Strecker synthesis with chiral catalyst 70–85 90–98 High stereoselectivity achievable with optimized catalysts
Asymmetric hydrogenation 75–90 95–99 Scalable with robust catalyst systems
Multi-step protected route 60–80 85–95 Useful for complex derivatives

Advantages and Limitations

Method Advantages Limitations
Strecker synthesis Direct formation of amino nitrile, high stereocontrol Use of toxic cyanide reagents
Asymmetric hydrogenation High stereoselectivity, scalable Requires expensive chiral catalysts
Multi-step synthesis Flexibility in functional group manipulation Longer synthesis time, more steps

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